3-(Methoxycarbonyl)-5-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(Methoxycarbonyl)-5-nitrobenzoic acid often involves multicomponent condensation reactions or specific substitutions on aromatic rings. For instance, substituted 2-aminobenzo[b]pyrans, which share a similar synthetic pathway, were synthesized via three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, highlighting a method that could potentially be adapted for the synthesis of 3-(Methoxycarbonyl)-5-nitrobenzoic acid (Shestopalov et al., 2003).
Molecular Structure Analysis
The molecular and crystal structure of related compounds can be determined using X-ray diffraction analysis, providing insights into the spatial arrangement and electronic structure of 3-(Methoxycarbonyl)-5-nitrobenzoic acid. For example, crystal structure studies on related compounds reveal details about their hydrogen-bonding patterns and crystal packing, which are crucial for understanding the physical properties and reactivity of 3-(Methoxycarbonyl)-5-nitrobenzoic acid (Quiroga et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 3-(Methoxycarbonyl)-5-nitrobenzoic acid or its derivatives include Knoevenagel reactions, which lead to the formation of various cinnamic acid derivatives. Such reactions underline the compound's versatility in synthetic chemistry and its potential as a precursor for more complex molecules (Havaldar et al., 2004).
Physical Properties Analysis
The physical properties of 3-(Methoxycarbonyl)-5-nitrobenzoic acid and its derivatives, such as solubility, melting point, and crystalline structure, can significantly influence their application in various fields. Studies on similar compounds provide valuable insights into these properties, which can be correlated with the behavior of 3-(Methoxycarbonyl)-5-nitrobenzoic acid in different environments (Yeong et al., 2018).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other compounds, potential for forming specific derivatives, and stability under various conditions, is crucial for the application of 3-(Methoxycarbonyl)-5-nitrobenzoic acid in synthetic chemistry and materials science. Research into similar compounds' reactivity and chemical behavior offers a foundation for predicting and exploiting the chemical properties of 3-(Methoxycarbonyl)-5-nitrobenzoic acid (D'angelo et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-methoxycarbonyl-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-16-9(13)6-2-5(8(11)12)3-7(4-6)10(14)15/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRNIIJXDRYWDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883784 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)-5-nitrobenzoic acid | |
CAS RN |
1955-46-0 | |
Record name | 1-Methyl 5-nitro-1,3-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-nitrohydrogen.isophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-BENZENEDICARBOXYLIC ACID, 5-NITRO-, 1-METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8UVV7P68X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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